
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Overview
Description
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol is a steroid derivative that belongs to the class of 5beta-cholestanes. It is characterized by the presence of hydroxyl groups at the 3alpha, 7alpha, 12alpha, and 25 positions on the cholestane backbone. This compound is an intermediate in the bile acid synthetic pathway and is secreted into the bile and urine following glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol typically involves multiple steps starting from cholesterol or its derivatives. One common synthetic route includes the hydroxylation of 5beta-cholestane at the 3alpha, 7alpha, 12alpha, and 25 positions. This can be achieved using specific oxidizing agents and catalysts under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the synthetic route to improve yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups or convert them to other functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex steroids and bile acids.
Biology: Studied for its role in the metabolism and regulation of cholesterol and bile acids.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to cholesterol metabolism.
Industry: Utilized in the production of steroid-based pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol involves its role as an intermediate in the bile acid synthetic pathway. It is converted to bile acids through a series of enzymatic reactions, which are crucial for the digestion and absorption of dietary fats. The molecular targets include enzymes such as sterol 27-hydroxylase and other hydroxylases involved in bile acid synthesis .
Comparison with Similar Compounds
Similar Compounds
5beta-Cholestane-3alpha,7alpha,12alpha-triol: Lacks the hydroxyl group at the 25 position.
5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol: Has an additional hydroxyl group at the 26 position.
5beta-Cholestane-3alpha,7alpha,12alpha,24-tetrol: Hydroxyl group at the 24 position instead of the 25 position.
Uniqueness
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure makes it a valuable intermediate in the synthesis of specific bile acids and other steroid derivatives .
Properties
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3/t16-,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIXPPFPXLYJCT-RNUSRIHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864861 | |
Record name | Cholestane-3,7,12,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18866-87-0 | |
Record name | 5β-Cholestane-3α,7α,12α,25-tetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18866-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholestane-3,7,12,25-tetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholestane-3,7,12,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.